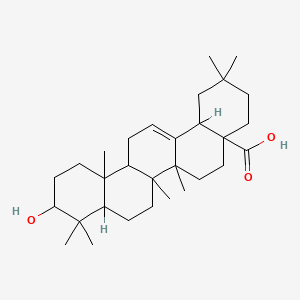

Oleanolic acid-d3

Description

Properties

IUPAC Name |

10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJYXULNPSFWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862072 | |

| Record name | 3-Hydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-02-1 | |

| Record name | Olean-12-en-28-oic acid, 3-hydroxy-, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

Oleanolic Acid-d3: A Technical Guide for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanolic acid-d3 is a deuterated form of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in a wide variety of plants. Due to its structural similarity to the parent compound and its distinct mass, this compound serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the highly accurate quantification of oleanolic acid in complex biological matrices.[1][2] The incorporation of three deuterium atoms provides a stable isotopic label, allowing for differentiation from the endogenous analyte by mass spectrometry without significantly altering its chemical and physical properties. This guide provides an in-depth overview of this compound, its properties, analytical methodologies, and its application in research.

Chemical and Physical Properties

The key properties of oleanolic acid and its deuterated analog are summarized below. The addition of three deuterium atoms results in a predictable mass shift, which is fundamental to its application as an internal standard in mass spectrometry-based assays.

| Property | Oleanolic Acid | This compound |

| Molecular Formula | C30H48O3 | C30H45D3O3 |

| Molecular Weight | 456.7 g/mol [3] | 459.72 g/mol [4][5] |

| Accurate Mass | 456.3603 Da[3] | 459.3792 Da[4] |

| CAS Number | 508-02-1 | 946530-77-4[4] |

| Appearance | White to off-white solid | Solid |

| Solubility | Poorly soluble in aqueous solutions, soluble in organic solvents. | Similar to Oleanolic Acid |

Principle of Isotope Dilution Mass Spectrometry

This compound is predominantly used in a technique called isotope dilution mass spectrometry (IDMS). This method is considered a gold standard for quantification due to its high precision and accuracy. The fundamental principle involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the analyte of interest (oleanolic acid) at the earliest stage of sample preparation.

Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction losses, ionization suppression or enhancement, and degradation during sample processing and analysis.[2] By measuring the ratio of the mass spectrometer signal of the analyte to the signal of the internal standard, an accurate quantification can be achieved, effectively correcting for any variations that may occur during the experimental procedure.

Experimental Protocols: Quantification of Oleanolic Acid

The following is a representative protocol for the quantification of oleanolic acid in a biological matrix (e.g., plasma) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.

4.1. Sample Preparation: Supported Liquid Extraction (SLE)

-

Spiking: To 0.5 mL of plasma sample, add a precise volume of this compound working solution (e.g., 10 µL of a 1 µg/mL solution). This step is critical for accurate quantification.

-

Acidification: Add 450 µL of 4% acetic acid in water to the plasma sample.

-

Extraction: Load the mixture onto a supported liquid extraction (SLE) column. Allow the sample to absorb for 5 minutes.

-

Elution: Elute the analytes from the SLE column with an appropriate organic solvent, such as methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane.

-

Evaporation: Dry the eluate under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL) for UPLC-MS/MS analysis.[6]

4.2. UPLC-MS/MS Analysis

| Parameter | Typical Conditions |

| UPLC Column | C18 reverse-phase column (e.g., Acquity UPLC HSS)[6] |

| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent (e.g., 5 mM ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile).[6] |

| Flow Rate | 0.4 mL/min[6] |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode is common for oleanolic acid.[7] |

| MS Detection | Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. |

| MRM Transitions | Monitor specific precursor-to-product ion transitions for both oleanolic acid and this compound. For example: Oleanolic Acid: m/z 455.4 -> 455.4 (due to poor fragmentation)[7] or other specific fragments. This compound: m/z 458.4 -> (a corresponding product ion). |

| Declustering Potential | -80 V for Oleanolic Acid[7] |

| Collision Energy | -50 eV for Oleanolic Acid[7] |

4.3. Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of oleanolic acid and a constant concentration of this compound.

-

Ratio Calculation: For each standard and sample, calculate the peak area ratio of the oleanolic acid MRM transition to the this compound MRM transition.

-

Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a linear regression curve. Use this curve to determine the concentration of oleanolic acid in the unknown samples. The linear range for such assays is often between 1 ng/mL and 100 ng/mL.[6]

Caption: Workflow for Oleanolic Acid quantification using a deuterated internal standard.

Biological Context: Oleanolic Acid Signaling Pathways

While this compound is an analytical tool, the analyte it measures, oleanolic acid, possesses a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[8] Understanding these pathways is crucial for researchers in drug development. Two key pathways influenced by oleanolic acid are the NF-κB and Nrf2 signaling pathways.

-

Anti-Inflammatory Action via NF-κB Inhibition: Oleanolic acid can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and various interleukins (IL-1, IL-6).[8] By preventing NF-κB activation, oleanolic acid reduces the inflammatory response.[8]

-

Antioxidant Effects via Nrf2 Activation: Oleanolic acid activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Under normal conditions, Nrf2 is kept inactive by Keap1. Upon activation by oleanolic acid, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9][11]

Caption: Oleanolic Acid's dual role in inhibiting NF-κB and activating Nrf2 pathways.

Conclusion

This compound is an essential analytical reagent for researchers engaged in the study of oleanolic acid's pharmacokinetics, metabolism, and biological activity. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for accurate quantification in complex biological samples. This technical guide has outlined the core properties, detailed an experimental protocol for its use, and provided context regarding the biological significance of the analyte it is designed to measure. These methodologies and pathways are central to the work of scientists and professionals in the field of drug development and natural product research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 3. Oleanolic Acid | C30H48O3 | CID 10494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 946530-77-4 | LGC Standards [lgcstandards.com]

- 5. usbio.net [usbio.net]

- 6. academic.oup.com [academic.oup.com]

- 7. rroij.com [rroij.com]

- 8. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]

- 9. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective effect of oleanolic acid against beta cell dysfunction and mitochondrial apoptosis: crucial role of ERK-NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Synthesis and Characterization of Oleanolic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of Oleanolic acid-d3, a crucial internal standard for quantitative analytical studies in drug development and metabolic research. This document outlines a detailed synthetic protocol, comprehensive characterization data, and the analytical methodologies required for its quality control.

Introduction

Oleanolic acid is a naturally occurring pentacyclic triterpenoid with a wide range of documented biological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects.[1][2] Its therapeutic potential has led to extensive research into its pharmacokinetics and metabolism. To accurately quantify oleanolic acid in biological matrices, a stable isotope-labeled internal standard is indispensable.[3] this compound, where three hydrogen atoms are replaced by deuterium, serves this purpose by exhibiting nearly identical chemical and physical properties to the parent compound but with a distinct mass, allowing for precise quantification by mass spectrometry.[3] This guide details a practical synthetic route and the subsequent analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the esterification of the C-28 carboxylic acid of oleanolic acid with deuterated methanol. This method is efficient and provides a high yield of the desired labeled compound.

Proposed Synthetic Pathway

The synthesis involves a straightforward acid-catalyzed esterification reaction.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

Oleanolic Acid (≥97% purity)

-

Deuterated Methanol (CD3OD, 99.8 atom % D)

-

Sulfuric Acid (H2SO4, concentrated)

-

Dichloromethane (DCM, anhydrous)

-

Sodium Bicarbonate (NaHCO3, saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel (for column chromatography)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Oleanolic Acid (1.0 g, 2.19 mmol) in anhydrous dichloromethane (50 mL).

-

Addition of Reagents: To this solution, add deuterated methanol (5.0 mL, excess) followed by a catalytic amount of concentrated sulfuric acid (0.1 mL).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3 v/v).

-

Workup: After completion of the reaction (disappearance of the starting material spot on TLC), cool the mixture to room temperature. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Mass Spectrometry

Mass spectrometry is the primary technique to confirm the incorporation of deuterium.

Table 1: Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |

| Oleanolic Acid | C₃₀H₄₈O₃ | 456.3603 | 457.3682 |

| This compound | C₃₁H₄₇D₃O₃ | 474.3984 | 475.4063 |

Note: The observed mass for this compound is predicted based on the synthesis of the methyl-d3 ester.

The mass spectrum of unlabeled oleanolic acid shows major fragments at m/z 203.2, 202.2, 189.2, 73.1, and 187.2.[1][4] The fragmentation pattern of this compound is expected to be similar, with shifts in fragments containing the deuterated methyl ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the deuterium label and the overall structure.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Assignment (Oleanolic Acid) | Expected Observation (this compound) |

| 5.28 | t | H-12 | No change |

| 3.22 | dd | H-3 | No change |

| 2.82 | dd | H-18 | No change |

| 1.13 | s | Me-27 | No change |

| 0.99 | s | Me-23 | No change |

| 0.93 | s | Me-25 | No change |

| 0.92 | s | Me-29 | No change |

| 0.90 | s | Me-30 | No change |

| 0.77 | s | Me-26 | No change |

| 0.75 | s | Me-24 | No change |

| 3.63 | s | -OCH₃ (Methyl Oleanolate) | Absent |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment (Oleanolic Acid) | Expected Observation (this compound) |

| 183.4 | C-28 (COOH) | ~177.0 (C=O, ester) |

| 143.7 | C-13 | No change |

| 122.7 | C-12 | No change |

| 79.1 | C-3 | No change |

| 51.5 | -OCH₃ (Methyl Oleanolate) | Septet (due to C-D coupling), slightly upfield shifted |

Note: The ¹H and ¹³C NMR data for unlabeled Oleanolic Acid can be found in the literature.[1][5][6] The predicted data for this compound is based on the synthesis of the methyl-d3 ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound.

Table 4: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (83:17) with 0.2% Ammonium Acetate, pH 6.7[7] |

| Flow Rate | 1.0 mL/min[7] |

| Detection | UV at 210 nm[7] |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Under these conditions, this compound should elute as a single, sharp peak, and its purity can be calculated based on the peak area percentage. The retention time is expected to be very similar to that of unlabeled methyl oleanolate.

Experimental and Analytical Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Caption: Workflow for this compound synthesis and analysis.

Conclusion

This technical guide provides a comprehensive overview of a reliable method for the synthesis of this compound and the necessary analytical techniques for its thorough characterization. The detailed protocols and expected data will be a valuable resource for researchers and scientists in the fields of medicinal chemistry, drug metabolism, and pharmacokinetics who require a high-purity, well-characterized internal standard for their quantitative studies of oleanolic acid. The presented workflow ensures the production of a reliable analytical standard, facilitating accurate and reproducible bioanalytical results.

References

- 1. mdpi.com [mdpi.com]

- 2. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Oleanolic Acid | C30H48O3 | CID 10494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jfda-online.com [jfda-online.com]

A Technical Guide to Deuterated Oleanolic Acid for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and scientists interested in utilizing deuterated oleanolic acid in their studies. This document provides a detailed overview of commercially available deuterated oleanolic acid, experimental protocols for its use, and a visual representation of the key signaling pathways it modulates.

Suppliers and Quantitative Data

The use of deuterated internal standards is crucial for accurate quantification in various analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). Below is a summary of commercially available deuterated oleanolic acid and related compounds. While direct purity and isotopic enrichment values for deuterated variants are not always publicly available in initial searches, reputable suppliers will provide this information on their product-specific certificates of analysis.

| Product Name | Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| Oleanolic acid-d3 | MedChemExpress | HY-N7635 | C₃₀H₄₅D₃O₃ | 459.73 | Not specified | Not specified |

| This compound | Clearsynth | CS-T-59910 | C₃₀H₄₅D₃O₃ | Not specified | Not specified | Not specified |

| This compound 3-O-Glucuronide | Clearsynth | CS-T-102163 | C₃₆H₅₃D₃O₉ | 635.84 | Not specified | Not specified |

| Oleanolic Acid | Santa Cruz Biotechnology | sc-203368 | C₃₀H₄₈O₃ | 456.7 | ≥97% | N/A |

Note: Purity and isotopic enrichment for deuterated compounds are typically provided on the Certificate of Analysis (CoA) upon purchase. Researchers are advised to request this information from the supplier.

Key Signaling Pathways Modulated by Oleanolic Acid

Oleanolic acid and its derivatives are known to exert their biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results.

PI3K/Akt/mTOR Signaling Pathway

Oleanolic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1] By reducing the phosphorylation of key proteins in this cascade, oleanolic acid can induce apoptosis and inhibit tumor growth.

MAP Kinase (ERK/JNK/p38) Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli and play a crucial role in apoptosis and inflammation. Oleanolic acid can modulate these pathways to induce apoptosis in cancer cells.

Nrf2 Signaling Pathway

Oleanolic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress.

Experimental Protocols

The following are detailed methodologies for key experiments involving oleanolic acid. When using deuterated oleanolic acid as an internal standard, it should be spiked into samples at a known concentration at the beginning of the sample preparation process.

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of oleanolic acid on a cancer cell line, such as HepG2 human hepatocellular carcinoma cells.[3]

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Oleanolic acid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of oleanolic acid in culture medium from the stock solution. The final concentrations may range from 5 to 100 µM.[4] A vehicle control (DMSO) should also be prepared.

-

Remove the existing medium from the wells and replace it with the medium containing the different concentrations of oleanolic acid or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol outlines the procedure for assessing the phosphorylation status of Akt, a key downstream effector of PI3K, in cancer cells treated with oleanolic acid.

Materials:

-

Cancer cell line (e.g., SCC-1)

-

Oleanolic acid

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, and a loading control like β-actin)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cancer cells with various concentrations of oleanolic acid for a specified time.

-

Lyse the cells with ice-cold lysis buffer and collect the total protein.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.[5]

Nrf2 Nuclear Translocation Assay

This protocol describes an immunofluorescence method to visualize the translocation of Nrf2 to the nucleus upon treatment with oleanolic acid.[6]

Materials:

-

Cells grown on coverslips

-

Oleanolic acid

-

4% Paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (rabbit anti-Nrf2)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with oleanolic acid for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the subcellular localization of Nrf2 using a fluorescence microscope. Increased green fluorescence in the DAPI-stained nuclear region indicates Nrf2 translocation.

In Vivo Animal Study Protocol for Pharmacokinetics

This is a general protocol for a pharmacokinetic study of oleanolic acid in rodents, which can be adapted for specific research questions. The use of a deuterated internal standard is critical for accurate quantification of the analyte in biological matrices.

Animals:

-

Male Sprague-Dawley rats (or other appropriate rodent model)

Materials:

-

Oleanolic acid formulation for oral or intravenous administration

-

Deuterated oleanolic acid (internal standard)

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Sample processing and storage materials

-

LC-MS/MS system

Procedure:

-

Acclimate the animals to the housing conditions for at least one week.

-

Fast the animals overnight before dosing.

-

Administer a single dose of oleanolic acid via the desired route (e.g., oral gavage at 100 mg/kg).[7]

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood samples to obtain plasma and store them at -80°C until analysis.

-

For analysis, precipitate plasma proteins (e.g., with acetonitrile) after spiking with a known concentration of deuterated oleanolic acid.

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of oleanolic acid at each time point.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

This technical guide provides a foundational understanding of deuterated oleanolic acid for research applications. For specific experimental details and product specifications, it is always recommended to consult the primary literature and contact the suppliers directly.

References

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

Oleanolic Acid-d3: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical certification of Oleanolic acid-d3, a deuterated analog of the naturally occurring pentacyclic triterpenoid, oleanolic acid. This document outlines the typical specifications, in-depth experimental protocols for its quality assessment, and relevant biological signaling pathways. This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based studies, such as pharmacokinetic and metabolic profiling. Its stable isotope label ensures accurate quantification of endogenous or administered oleanolic acid.

Certificate of Analysis: Representative Data

A Certificate of Analysis (CofA) for this compound provides critical data on its identity, purity, and isotopic enrichment. The following tables summarize typical quantitative data found in a CofA.

Physicochemical Properties

| Parameter | Specification |

| Chemical Formula | C₃₀H₄₅D₃O₃ |

| Molecular Weight | 459.74 g/mol |

| CAS Number | 946530-77-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO |

Quality Control Specifications

| Test | Method | Specification | Representative Value |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | LC-MS | ≥ 99 atom % D | 99.6 atom % D |

| Residual Solvents | GC-HS | Conforms to USP <467> | Complies |

| ¹H-NMR | NMR | Conforms to structure | Conforms |

| Mass Spectrum | ESI-MS | Conforms to structure | Conforms |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the quality of this compound. The following sections describe the protocols for the key analytical tests cited in the Certificate of Analysis.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of this compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and 0.03 M phosphate buffer (pH 2.9) in a ratio of 85:15 (v/v) is commonly used.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detection at 210 nm.[1]

-

Injection Volume: 10 µL.

-

Procedure: A standard solution of this compound is prepared in methanol. The sample is injected into the HPLC system, and the peak area of the analyte is measured. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method quantifies the percentage of deuterated this compound relative to its unlabeled counterpart.

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Conditions: Similar to the HPLC method for chemical purity to ensure good separation.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

Scan Mode: Full scan mode to detect the molecular ions of both labeled ([M-H]⁻ or [M+H]⁺) and unlabeled oleanolic acid.

-

-

Procedure:

-

A solution of this compound is infused or injected into the LC-MS system.

-

The mass spectrometer acquires the full scan mass spectrum, showing the isotopic cluster for the molecular ion.

-

The relative intensities of the monoisotopic peak of the unlabeled oleanolic acid (m/z) and the corresponding peak for the d3-labeled compound (m/z + 3) are measured.

-

The isotopic enrichment is calculated using the following formula: Isotopic Enrichment (%) = [Intensity of (M+3) ion] / [Intensity of (M) ion + Intensity of (M+3) ion] * 100

-

Residual Solvents by Gas Chromatography-Headspace (GC-HS)

This method identifies and quantifies any residual solvents from the synthesis and purification process, according to the United States Pharmacopeia (USP) <467> guidelines.[2][3]

-

Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.[2][3][4]

-

Column: A column suitable for volatile organic compounds, such as a G43 phase column.[2][5]

-

Oven Program: A temperature gradient program is used to separate solvents with different boiling points. For example, 40°C for 20 minutes, then ramped to 240°C at 10°C/min and held for 10 minutes.[2]

-

Injector and Detector Temperature: Typically 140°C for the injector and 240°C for the detector.[2]

-

Headspace Parameters:

-

Procedure: A known amount of the this compound sample is weighed into a headspace vial and dissolved in a suitable solvent (e.g., DMSO). The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase. A sample of the headspace gas is then injected into the GC for analysis. The peaks are identified and quantified against a standard containing known amounts of the potential residual solvents.

Visualizations

The following diagrams illustrate key workflows and pathways related to the analysis and biological context of Oleanolic acid.

Caption: Experimental Workflow for this compound Analysis.

References

Isotopic Purity of Oleanolic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanolic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant attention in biomedical research due to its diverse pharmacological activities. To facilitate its use in quantitative studies, such as pharmacokinetic analyses, deuterated internal standards are indispensable. This technical guide provides an in-depth overview of the isotopic purity of Oleanolic acid-d3, a commonly used stable isotope-labeled internal standard. The document outlines the analytical methodologies for determining isotopic purity, presents typical data, and describes a plausible synthetic route.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically determined by mass spectrometry, which allows for the quantification of the relative abundance of each isotopic species (isotopologues). While specific values may vary between batches and manufacturers, a representative isotopic distribution for a high-quality batch of this compound is presented in Table 1. The chemical purity, as determined by methods like High-Performance Liquid Chromatography (HPLC), is also a key quality attribute.

Table 1: Representative Isotopic Distribution of this compound

| Isotopic Species | Notation | Relative Abundance (%) |

| Non-deuterated | d0 | < 0.5 |

| Mono-deuterated | d1 | < 1.0 |

| Di-deuterated | d2 | < 2.0 |

| Tri-deuterated | d3 | > 96.5 |

| Isotopic Purity (d3) | > 96.5% | |

| Chemical Purity (by HPLC) | > 98.0% |

Note: The data presented in this table is illustrative and may not reflect the exact specifications of all commercially available this compound. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Experimental Protocols

The determination of the isotopic purity of this compound relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

HRMS is the most common and accurate method for determining the isotopic distribution of a deuterated compound. The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers allows for the separation and quantification of ions with very small mass differences.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (e.g., 1 mg).

-

Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 µg/mL.

-

Further dilute the stock solution as needed for optimal signal intensity.

-

-

Liquid Chromatography (LC) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution of Oleanolic acid as a sharp peak (e.g., 50% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for carboxylic acids like Oleanolic acid.

-

Mass Range: Scan a mass range that includes the molecular ions of all expected isotopic species (e.g., m/z 450-470).

-

Data Acquisition: Acquire data in full scan mode with high resolution (> 60,000).

-

Data Analysis:

-

Extract the ion chromatograms for the [M-H]⁻ ions of each isotopologue:

-

d0 (C30H47O3⁻): m/z 455.35

-

d1 (C30H46DO3⁻): m/z 456.36

-

d2 (C30H45D2O3⁻): m/z 457.36

-

d3 (C30H44D3O3⁻): m/z 458.37

-

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the relative abundance of each isotopologue to determine the isotopic purity. It is crucial to correct for the natural abundance of ¹³C isotopes, which can contribute to the M+1 and M+2 peaks.[1]

-

-

Structural Confirmation and Isotopic Labeling Site by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and can provide information about the location of the deuterium labels.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium will confirm the labeling. For this compound, the specific location of the deuterium atoms would be identified by the disappearance of the corresponding proton signals in the ¹H NMR spectrum.

-

-

²H NMR Spectroscopy:

-

Deuterium NMR can be used to directly observe the deuterium signals, providing further confirmation of the labeling.

-

-

¹³C NMR Spectroscopy:

-

Acquire a standard carbon-13 NMR spectrum. The signals for the carbon atoms bonded to deuterium will show a characteristic splitting pattern (C-D coupling) and a slight upfield shift compared to the unlabeled compound.

-

Synthesis of this compound

While specific proprietary methods for the synthesis of this compound may exist, a plausible synthetic route can be conceptualized based on established deuteration methodologies. One common approach involves the use of a deuterated reducing agent to introduce deuterium atoms at specific positions.

Conceptual Synthetic Pathway:

-

Protection of the Carboxylic Acid: The carboxylic acid group of Oleanolic acid is first protected, for example, as a methyl ester, to prevent its reduction in the subsequent step. This can be achieved by reacting Oleanolic acid with a reagent like diazomethane or by Fischer esterification.

-

Oxidation of the 3-hydroxyl group: The hydroxyl group at the C-3 position is oxidized to a ketone using a suitable oxidizing agent, such as Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). This creates a carbonyl group at the C-3 position.

-

Deuterium Labeling: The C-3 ketone is then reduced using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). This step introduces a deuterium atom at the C-3 position. To introduce three deuterium atoms, a base-catalyzed H/D exchange at the α-positions to the ketone (C-2) could be performed using a deuterium source like D₂O and a base prior to the reduction.

-

Deprotection of the Carboxylic Acid: The protecting group on the carboxylic acid is removed to yield this compound. For a methyl ester, this can be achieved by hydrolysis with a base like sodium hydroxide, followed by acidification.

Visualizations

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of this compound.

Conceptual Synthetic Pathway for this compound

Caption: A plausible synthetic route for this compound.

Conclusion

The isotopic purity of this compound is a critical factor for its effective use as an internal standard in quantitative bioanalysis. This technical guide has provided a comprehensive overview of the methods used to determine its isotopic purity, presented representative data, and outlined a conceptual synthetic pathway. Researchers and drug development professionals should ensure that the isotopic and chemical purity of their deuterated standards meet the stringent requirements of their analytical methods to guarantee the accuracy and reliability of their results.

References

An In-depth Technical Guide to Oleanolic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanolic acid-d3 is a deuterated form of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in a wide variety of plants. Its stable isotope labeling makes it an invaluable tool in analytical and research settings, particularly as an internal standard for the accurate quantification of oleanolic acid in biological matrices by mass spectrometry. This technical guide provides comprehensive information on the properties, applications, and relevant biological pathways associated with this compound.

Physicochemical Properties and Identification

This compound is structurally identical to oleanolic acid, with the exception of three deuterium atoms replacing three protium atoms, leading to a higher molecular weight. This isotopic labeling allows for its differentiation from the endogenous analyte in mass spectrometry-based assays.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₅D₃O₃ | [3] |

| Molecular Weight | 459.72 g/mol | [3] |

| Appearance | White to off-white solid | General knowledge |

| Storage Temperature | 2-8°C | [2] |

| Purity and Isotopic Enrichment | Typically >98% chemical purity. Isotopic enrichment should be specified on the Certificate of Analysis provided by the supplier. | [1][4] |

Note: Specific purity and isotopic enrichment values are lot-dependent and should be confirmed with the Certificate of Analysis from the supplier.

Application as an Internal Standard in LC-MS

Due to its chemical similarity and mass difference, this compound is an ideal internal standard for the quantification of oleanolic acid in complex matrices such as plasma, serum, and tissue extracts. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.[5]

Experimental Protocols: Quantification of Oleanolic Acid in Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.

1. Preparation of Stock and Working Solutions:

-

Oleanolic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve oleanolic acid in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the oleanolic acid stock solution in methanol to create calibration standards. Prepare a working solution of the IS by diluting the stock solution with methanol.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of the IS working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

MRM Transitions:

-

Oleanolic acid: [M-H]⁻ → fragment ion (e.g., m/z 455.4 → 407.4)

-

This compound: [M-H]⁻ → fragment ion (e.g., m/z 458.4 → 410.4) (Note: MRM transitions should be optimized for the specific instrument.)

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of oleanolic acid to the IS against the concentration of the calibration standards.

-

Determine the concentration of oleanolic acid in the plasma samples from the calibration curve.

Biological Activity and Signaling Pathways

While this compound is primarily used as an analytical standard, its biological activity is expected to be comparable to that of unlabeled oleanolic acid. Oleanolic acid has been extensively studied for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. These effects are mediated through the modulation of several key signaling pathways.

Key Signaling Pathways Modulated by Oleanolic Acid

1. PI3K/Akt/mTOR Pathway: Oleanolic acid has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by Oleanolic Acid.

2. AMPK Pathway: Oleanolic acid can activate the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to the inhibition of anabolic processes and the stimulation of catabolic processes, which can be beneficial in metabolic diseases and cancer.

Figure 2: Activation of the AMPK pathway by Oleanolic Acid.

3. MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in a wide range of cellular processes. Oleanolic acid has been reported to modulate MAPK signaling, which can contribute to its anti-inflammatory and anti-cancer effects.

Figure 3: Modulation of the MAPK signaling pathway by Oleanolic Acid.

Experimental Workflow: Investigating Oleanolic Acid's Effect on a Signaling Pathway

Figure 4: A typical workflow for studying the impact of Oleanolic Acid on protein expression in a signaling pathway.

Conclusion

This compound is an essential tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of quantitative studies on oleanolic acid. Furthermore, understanding the biological pathways modulated by its non-deuterated counterpart provides a basis for investigating the therapeutic potential of this class of compounds. This guide serves as a foundational resource for the effective application of this compound in a research setting.

References

Oleanolic acid vs Oleanolic acid-d3

An In-depth Technical Guide to Oleanolic Acid and Oleanolic Acid-d3 for Researchers and Drug Development Professionals

Abstract

Oleanolic acid (OA), a pentacyclic triterpenoid abundant in the plant kingdom, is the subject of extensive research due to its wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2][3] The advancement of this research and its translation into clinical applications depend on robust and accurate analytical methods for its quantification in biological matrices. This guide delves into the core characteristics of oleanolic acid and introduces its deuterated analogue, this compound (OA-d3). The primary role of OA-d3 is not as a therapeutic agent but as a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for quantitative analysis by mass spectrometry.[4][5] This document provides a detailed comparison, outlines key experimental protocols, and illustrates the critical relationship between the bioactive compound and its deuterated standard, offering a comprehensive resource for scientists in the field.

Oleanolic Acid: The Bioactive Compound

Oleanolic acid is a naturally occurring triterpenoid found in numerous plant species and is a component of many traditional herbal medicines.[2][6] Its therapeutic potential has been attributed to its ability to modulate multiple cell signaling pathways.[7][8]

Physicochemical and Pharmacokinetic Properties

OA is a hydrophobic molecule with low aqueous solubility, which presents challenges for its bioavailability.[2][9] Its molecular formula is C₃₀H₄₈O₃.[10]

Table 1: Physicochemical Properties of Oleanolic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₄₈O₃ | [6][10] |

| Molecular Weight | 456.7 g/mol | [10][11] |

| Melting Point | >300 °C | [11] |

| Water Solubility | 1.748 µg/L (practically insoluble) | [12] |

| Appearance | Crystalline solid / powder | [11][12] |

| pKa | 2.52 |[13] |

Pharmacokinetic studies have shown that oleanolic acid generally exhibits low oral bioavailability, which is attributed to poor absorption and extensive metabolism.[14][15]

Table 2: Pharmacokinetic Parameters of Oleanolic Acid

| Species | Dose & Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Absolute Bioavailability | Reference |

|---|---|---|---|---|---|---|

| Rat | 25 mg/kg, oral | 66-74 | ~4-6 | 324-354 | 0.7% | [14][15] |

| Human | 30 mg in olive oil, oral | 598.2 ± 176.7 | 3.0 ± 0.8 | 3181.9 ± 894.3 | Not determined | [12] |

| Human | 4.7 mg in olive oil, oral | 5.1 ± 2.1 | 4.0 | Not reported | Not determined |[12] |

Biological Activities and Signaling Pathways

Oleanolic acid demonstrates a wide range of biological effects, making it a promising candidate for drug development.[1][2] Its mechanisms of action often involve the modulation of complex intracellular signaling cascades.

Key Biological Activities:

-

Anti-inflammatory: Inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[16][17] This is often achieved by targeting pathways like NF-κB and MAPKs.[18]

-

Anticancer: Induces apoptosis, inhibits cell proliferation, and suppresses metastasis in various cancer cell lines.[7][16]

-

Hepatoprotective: Protects the liver from damage induced by toxins and has been used in China for liver disorders.[2][17]

-

Antioxidant: Reduces oxidative stress by scavenging reactive oxygen species (ROS) and activating the Nrf2 antioxidant response pathway.[19]

-

Antidiabetic: Improves insulin response and protects against complications of diabetes.[1][2]

A central mechanism for many of these effects is the modulation of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[7][20]

This compound: The Analytical Standard

This compound is a stable isotope-labeled version of oleanolic acid where three hydrogen atoms have been replaced by deuterium atoms.[5] This modification is crucial for its use as an internal standard in quantitative mass spectrometry.

The Role of Stable Isotope-Labeled Internal Standards (SIL-IS)

In analytical chemistry, particularly in pharmacokinetics and metabolomics, an internal standard (IS) is a compound added in a constant amount to samples, the blank, and calibration standards. The IS helps correct for the loss of analyte during sample processing and for variations in instrument response.[21]

A SIL-IS like OA-d3 is considered the ideal or "gold standard" internal standard because:

-

Chemical and Physical Similarity: It is chemically identical to the analyte (OA), ensuring it behaves the same way during extraction, chromatography, and ionization.[4][22]

-

Mass Difference: It has a different mass-to-charge ratio (m/z) due to the deuterium atoms, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[22]

-

Co-elution: It co-elutes with the analyte during liquid chromatography (LC), meaning it experiences the exact same matrix effects and ionization suppression/enhancement at the same time, providing the most accurate correction.[22]

Table 3: Comparison of Oleanolic Acid vs. This compound

| Property | Oleanolic Acid | This compound |

|---|---|---|

| Primary Role | Bioactive compound, analyte | Internal standard for quantification |

| Molecular Formula | C₃₀H₄₈O₃ | C₃₀H₄₅D₃O₃ |

| Molecular Weight | 456.7 g/mol | 459.72 g/mol |

| Chemical Reactivity | Biologically active | Essentially identical to OA |

| Mass Spec Detection | Detected at its native m/z | Detected at m/z + 3 |

Experimental Protocols and Methodologies

The synergy between oleanolic acid and this compound is best illustrated by the protocol for quantifying OA in a biological sample.

Principle of Isotope Dilution Mass Spectrometry

This method relies on adding a known quantity of the SIL-IS (OA-d3) to a sample containing an unknown quantity of the native analyte (OA). The mass spectrometer measures the ratio of the detector response for the analyte to that of the internal standard. Because the SIL-IS behaves identically to the analyte, this ratio remains constant regardless of sample loss or instrument variability, allowing for highly accurate quantification.

Protocol: Quantification of Oleanolic Acid in Plasma via LC-MS/MS

This protocol provides a detailed methodology for the accurate measurement of oleanolic acid concentrations in plasma samples, a critical step in pharmacokinetic studies.

-

Preparation of Standards and Samples:

-

Prepare a stock solution of oleanolic acid (1 mg/mL) and this compound (1 mg/mL) in methanol.

-

Create a series of calibration standards by spiking blank plasma with known concentrations of oleanolic acid (e.g., 2 to 1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

-

Sample Extraction (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the OA-d3 working solution (e.g., 500 ng/mL) and vortex briefly. This is the crucial step where the internal standard is introduced.

-

Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 85:15 methanol:water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: Start at 80% B, increase to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transition for OA: Q1: 455.4 m/z -> Q3: 455.4 m/z (precursor to product, often a pseudo-MRM for triterpenoids).

-

MRM Transition for OA-d3: Q1: 458.4 m/z -> Q3: 458.4 m/z.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (OA peak area / OA-d3 peak area) against the concentration of the calibration standards.

-

Determine the concentration of oleanolic acid in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Conclusion

Oleanolic acid and this compound represent a symbiotic pair in modern pharmaceutical and biomedical research. Oleanolic acid is the molecule of therapeutic interest, offering vast potential for treating a range of chronic diseases through its diverse biological activities.[2][23] However, its journey from a natural product to a potential therapeutic agent is critically dependent on the ability to measure it accurately. This compound serves as the indispensable analytical tool that enables this precision.[4][5] It has no therapeutic role itself but is fundamental to generating the reliable pharmacokinetic, bioavailability, and dosimetry data required for preclinical and clinical development. Understanding the distinct yet complementary functions of both compounds is essential for any researcher or drug development professional working with this promising natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Oleanolic acid | 508-02-1 [chemicalbook.com]

- 7. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oleanolic Acid | C30H48O3 | CID 10494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. Oleanolic Acid [drugfuture.com]

- 14. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. mdpi.com [mdpi.com]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Oleanolic Acid Slows Down Aging Through IGF-1 Affecting the PI3K/AKT/mTOR Signaling Pathway [mdpi.com]

- 21. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 22. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 23. benthamdirect.com [benthamdirect.com]

The Strategic Deuteration of Triterpenoids: A Technical Guide to Enhancing Biological Activity and Pharmacokinetic Profiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triterpenoids, a diverse class of natural products, exhibit a wide spectrum of pharmacological activities, including potent anticancer and anti-inflammatory effects. However, their therapeutic potential is often limited by suboptimal pharmacokinetic properties, such as rapid metabolism and poor bioavailability. Deuteration, the strategic replacement of hydrogen with its heavy isotope deuterium, presents a compelling strategy to overcome these limitations. This technical guide explores the rationale and methodologies for developing deuterated triterpenoids with enhanced biological activity. It provides a comprehensive overview of the biological activities of parent triterpenoids, the principles of the kinetic isotope effect, and detailed experimental protocols for the synthesis and evaluation of deuterated analogs. Furthermore, this guide illustrates key signaling pathways influenced by triterpenoids and presents a hypothetical workflow for the investigation of novel deuterated triterpenoid candidates.

Introduction to Triterpenoids and the Promise of Deuteration

Triterpenoids are a large and structurally diverse class of natural compounds biosynthesized in plants and other organisms.[1] They are characterized by a 30-carbon backbone and have demonstrated a remarkable range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[1] Several triterpenoids, such as betulinic acid, oleanolic acid, and ursolic acid, have garnered significant attention for their potent anticancer activities.[2][3][4][5][6][7][8][9][10][11][12] These compounds can modulate multiple signaling pathways involved in tumor cell proliferation, survival, and metastasis.[12]

Despite their therapeutic promise, the clinical development of many triterpenoids is hampered by unfavorable pharmacokinetic profiles, including rapid metabolism by cytochrome P450 (CYP) enzymes.[13] This leads to low systemic exposure and a short half-life, necessitating high or frequent dosing, which can, in turn, increase the risk of toxicity.

Deuteration, the selective replacement of hydrogen atoms with deuterium, offers a proven strategy to enhance the metabolic stability of drug candidates.[14][15][16] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions—a phenomenon known as the deuterium kinetic isotope effect (KIE).[14] This can significantly slow down the metabolism of a drug, resulting in a longer half-life, increased plasma concentrations (Cmax), and greater overall drug exposure (AUC).[17] This approach has been successfully applied to various drug classes, leading to the development of FDA-approved deuterated drugs.[18] The application of this strategy to triterpenoids holds the potential to unlock their full therapeutic value.

Biological Activities of Prominent Triterpenoids

The following tables summarize the reported in vitro anticancer and anti-inflammatory activities of three well-studied triterpenoids. This data provides a baseline for evaluating the potential enhancements achievable through deuteration.

Table 1: Anticancer Activity of Selected Triterpenoids

| Triterpenoid | Cancer Cell Line | IC50 (µM) | Reference |

| Betulinic Acid | HepG2 (Liver) | 6.53 | [19] |

| A549 (Lung) | 9.34 | [19] | |

| HL-60 (Leukemia) | 14.92 | [19] | |

| MCF-7 (Breast) | 16.90 | [19] | |

| HCT-116 (Colon) | 17.07 | [19] | |

| PC-3 (Prostate) | 13.27 | [19] | |

| HeLa (Cervical) | 12.55 | [19] | |

| Oleanolic Acid Derivatives (CDDO) | Colorectal Cancer Cells | 1.25 - 10 | [20] |

| Ursolic Acid | MDA-MB-231 (Breast) | Not specified, induces apoptosis | [11] |

| DU145 (Prostate) | Not specified, inhibits proliferation | [11] | |

| LNCaP (Prostate) | Not specified, inhibits proliferation | [11] |

Table 2: Anti-inflammatory Activity of Selected Triterpenoids

| Triterpenoid | Mechanism | Effect | Reference |

| Ursolic Acid | Suppression of NF-κB, AP-1, and NF-AT | Inhibition of T-cell, B-cell, and macrophage activation and cytokine secretion | [21] |

| Oleanolic Acid Derivatives | Inhibition of iNOS and COX-2 formation | Potent anti-inflammatory effects | [22] |

| Betulinic Acid | Inhibition of NF-κB | Suppression of inflammatory pathways | [12] |

The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

The primary rationale for deuterating drug candidates is to leverage the KIE to improve their metabolic stability.[14] Many drug metabolism reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme family, involve the cleavage of a C-H bond as the rate-limiting step.[14] The greater mass of deuterium compared to hydrogen results in a lower vibrational frequency of the C-D bond, making it more stable and requiring more energy to break.

This increased bond strength can lead to several beneficial pharmacokinetic outcomes:

-

Increased Metabolic Stability: The rate of metabolism is slowed, meaning the drug is cleared from the body less quickly.

-

Longer Half-Life (t½): The drug remains in the circulation for a longer period.

-

Increased Maximum Plasma Concentration (Cmax): Higher peak drug levels can be achieved with the same dose.

-

Greater Drug Exposure (AUC): The total amount of drug that the body is exposed to over time is increased.

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration.

-

Potential for Lower Doses: Increased bioavailability and exposure may enable the use of lower doses to achieve the same therapeutic effect, potentially reducing dose-dependent side effects.

Table 3: Pharmacokinetic Improvements in a Deuterated Drug Example (d9-methadone vs. Methadone)

| Pharmacokinetic Parameter | Methadone | d9-Methadone | Fold Change | Reference |

| AUC | Not specified | Not specified | 5.7-fold increase | [17] |

| Cmax | Not specified | Not specified | 4.4-fold increase | [17] |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 5.2-fold decrease | [17] |

Signaling Pathways Modulated by Triterpenoids

Triterpenoids exert their biological effects by interacting with a variety of intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for predicting the potential consequences of deuteration.

The NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response.[6][16][23][24][25] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Many triterpenoids, including ursolic acid and oleanolic acid derivatives, have been shown to inhibit the NF-κB signaling pathway.[21][22]

By extending the half-life and increasing the concentration of deuterated triterpenoids, their inhibitory effect on the NF-κB pathway could be prolonged, leading to a more sustained anti-inflammatory response.

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[12][13][19][20][26] Many triterpenoids, including betulinic acid, are potent inducers of apoptosis.[3][10] They can trigger the intrinsic (mitochondrial) pathway of apoptosis by increasing the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of a caspase cascade that culminates in cell death.

Enhanced and sustained exposure to a deuterated triterpenoid could lead to a more robust and prolonged induction of apoptosis in cancer cells, potentially improving therapeutic outcomes.

Experimental Protocols for the Evaluation of Deuterated Triterpenoids

A systematic approach is required to evaluate the biological activity and pharmacokinetic properties of novel deuterated triterpenoids. The following sections outline key experimental protocols.

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic effects of deuterated triterpenoids on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, PC-3)

-

Cell culture medium and supplements

-

Deuterated and non-deuterated triterpenoids

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay reagents

-

96-well plates

-

Microplate reader

Procedure (MTT Assay):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the deuterated and non-deuterated triterpenoids in cell culture medium.

-

Treat the cells with various concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15][27]

Metabolic Stability Assay in Human Liver Microsomes (HLMs)

Objective: To assess the metabolic stability of deuterated triterpenoids compared to their non-deuterated counterparts.[11][28][29]

Materials:

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Deuterated and non-deuterated triterpenoids

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

Procedure:

-

Pre-warm HLM suspension in phosphate buffer at 37°C.

-

Add the test compound (deuterated or non-deuterated triterpenoid) to the HLM suspension.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction with ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Determine the rate of disappearance of the compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11][28][29]

In Vivo Pharmacokinetic Studies

Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated triterpenoids in an animal model (e.g., rats or mice).[1][8][17][30]

Materials:

-

Laboratory animals (e.g., Sprague-Dawley rats)

-

Deuterated and non-deuterated triterpenoids formulated for administration (e.g., oral gavage or intravenous injection)

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Administer a single dose of the deuterated or non-deuterated triterpenoid to the animals.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Process the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the triterpenoid in plasma.[9][31][32][33]

-

Analyze the plasma samples to determine the drug concentration at each time point.

-

Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, and t½.

-

Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.[1][8][17][30]

Conclusion and Future Directions

The strategic deuteration of triterpenoids represents a promising frontier in drug discovery and development. By leveraging the kinetic isotope effect, it is possible to enhance the metabolic stability and pharmacokinetic profiles of these potent natural products. This can translate into improved efficacy, reduced dosing requirements, and a better safety profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel deuterated triterpenoids. Future research should focus on the synthesis and comprehensive biological characterization of deuterated analogs of promising triterpenoids like betulinic acid, oleanolic acid, and ursolic acid. Such studies are essential to validate the theoretical benefits of deuteration in this important class of compounds and to pave the way for their clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. apo.ansto.gov.au [apo.ansto.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and antitumor activity of novel oleanolic acid analogues targeting EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Apoptotic and Cell Cycle Effects of Triterpenes Isolated from Phoradendron wattii on Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of betulinic acid derivatives as potential inhibitors of 3CL-protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - Food & Function (RSC Publishing) [pubs.rsc.org]

- 17. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Synthetic triterpenoids inhibit growth, induce apoptosis and suppress pro-survival Akt, mTOR and NF-{kappa}B signaling proteins in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]

- 22. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]

- 23. researchgate.net [researchgate.net]

- 24. scispace.com [scispace.com]

- 25. mdpi.com [mdpi.com]

- 26. Apoptotic activity and mechanism of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic-acid and related synthetic triterpenoids in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. omicsonline.org [omicsonline.org]

- 28. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 30. Pharmacokinetics of two triterpenoid saponins and three flavonoids in Astragalus membranaceus leaves by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]